{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate
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Overview
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate is an organic compound that belongs to the class of carbamates and benzoates This compound is characterized by the presence of a carbamoyl group attached to a methyl group, which is further connected to a 3-chloro-4-fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2-methylbenzylamine and 3-chloro-4-fluorobenzoic acid. These intermediates are then subjected to a series of reactions, including carbamoylation and esterification, to form the final product.
Carbamoylation: The reaction between 2-methylbenzylamine and a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole, results in the formation of {[(2-Methylphenyl)methyl]carbamoyl}methylamine.
Esterification: The carbamoylated intermediate is then reacted with 3-chloro-4-fluorobenzoic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. Continuous flow reactors and automated systems may also be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzoate ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Substituted benzoate derivatives.
Hydrolysis: 3-chloro-4-fluorobenzoic acid and {[(2-Methylphenyl)methyl]carbamoyl}methylamine.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme-catalyzed reactions.
Medicine: The compound could be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of new materials, coatings, or agrochemicals.
Mechanism of Action
The mechanism of action of {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate depends on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
{[(2-Methylphenyl)methyl]carbamoyl}methyl benzoate: Similar structure but lacks the chloro and fluoro substituents.
{[(2-Methylphenyl)methyl]carbamoyl}methyl 4-fluorobenzoate: Similar structure but lacks the chloro substituent.
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chlorobenzoate: Similar structure but lacks the fluoro substituent.
Uniqueness
The presence of both chloro and fluoro substituents on the benzoate ring in {[(2-Methylphenyl)methyl]carbamoyl}methyl 3-chloro-4-fluorobenzoate imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. These features distinguish it from other similar compounds and may enhance its utility in various applications.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11-4-2-3-5-13(11)9-20-16(21)10-23-17(22)12-6-7-15(19)14(18)8-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSQPZHOADMDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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